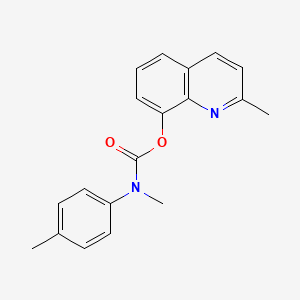![molecular formula C19H21BrN4S B12132066 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12132066.png)
3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.
Attachment of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the bromobenzyl derivative with a thiol compound under basic conditions.
Incorporation of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromobenzyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and debrominated products.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its triazole core, it may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl and triazole groups.
Material Science: The compound’s unique structure may be explored for use in organic electronics or as a building block for advanced materials.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can participate in hydrogen bonding and π-π interactions, while the bromobenzyl and tert-butylphenyl groups can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine: Similar structure but with a methyl group instead of a tert-butylphenyl group.
3-[(4-bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine: Contains a methoxyphenyl group instead of a tert-butylphenyl group.
Uniqueness
The presence of the tert-butylphenyl group in 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine provides steric hindrance and lipophilicity, which can influence its biological activity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C19H21BrN4S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H21BrN4S/c1-19(2,3)15-8-6-14(7-9-15)17-22-23-18(24(17)21)25-12-13-4-10-16(20)11-5-13/h4-11H,12,21H2,1-3H3 |
InChI Key |
OCXOMJMOXOJGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-methylcarboxamide](/img/structure/B12131984.png)
![N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide](/img/structure/B12131992.png)
![(5Z)-2-(3-chlorophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12131993.png)
![3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B12132005.png)
![5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12132010.png)
![6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B12132023.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12132029.png)

![2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12132034.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12132040.png)


![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132055.png)
![2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline](/img/structure/B12132059.png)
